

# A Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile

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## Compound of Interest

Compound Name: (2R)-2-Amino-3-phenylpropanenitrile

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## Core Identification and Properties

The compound of interest, **(2R)-2-Amino-3-phenylpropanenitrile**, is a chiral molecule with significant potential in therapeutic applications, notably in the context of neurological cancers.

IUPAC Name: **(2R)-2-Amino-3-phenylpropanenitrile**<sup>[1]</sup>

This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, serving as a foundational resource for research and development.

## Physicochemical Data

A summary of the key physicochemical properties of 2-amino-3-phenylpropanenitrile is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	PubChem[1][2]
Molecular Weight	146.19 g/mol	PubChem[1][2]
IUPAC Name	2-amino-3-phenylpropanenitrile	PubChem[1]
CAS Number	55379-75-4 (for racemic mixture)	PubChem[1][2]
InChI	InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2	PubChem[1]
InChIKey	AVXNAHRDJXOJHT-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CC(C#N)N</chem>	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## Synthesis Protocols

The synthesis of 2-amino-3-phenylpropanenitrile can be achieved through various methods, including classical chemical synthesis and stereoselective enzymatic approaches. The following protocols provide detailed methodologies for both racemic and enantiomerically enriched preparations.

### Racemic Synthesis via Strecker Reaction

A well-established method for the synthesis of the racemic mixture of 2-amino-3-phenylpropanenitrile is the Strecker synthesis. This multi-step, one-pot reaction is a cost-effective approach for producing the foundational scaffold.

### Experimental Protocol:

- **Step 1: Preparation of the Reaction Medium:** A 30 wt% aqueous solution of sodium cyanide (653 g, 4.0 mol) is saturated with ammonia gas at 0.15 MPa and maintained at 25°C.
- **Step 2: Addition of Reagents:** Acetic acid (240 g, 4.0 mol) is added to the solution over a period of 30 minutes. Subsequently, phenylacetaldehyde (534 g, 4.0 mol, 80-90% purity) is added over 45 minutes.
- **Step 3: Reaction:** The reaction mixture is stirred for 4 hours at 35°C.
- **Step 4: Extraction and Isolation:** The mixture is then extracted with 2 L of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). The organic layer is separated and the solvent is evaporated.
- **Step 5: Salt Formation and Precipitation:** The resulting residue is dissolved in 4.5 L of diethyl ether. A saturated solution of hydrogen chloride (HCl) in dioxane (3-3.5 mol) is added to this solution.
- **Step 6: Final Product Recovery:** The precipitated rac-2-amino-3-phenylpropanenitrile hydrochloride is collected by filtration and washed with diethyl ether. The typical yield for this process is 80-85%.

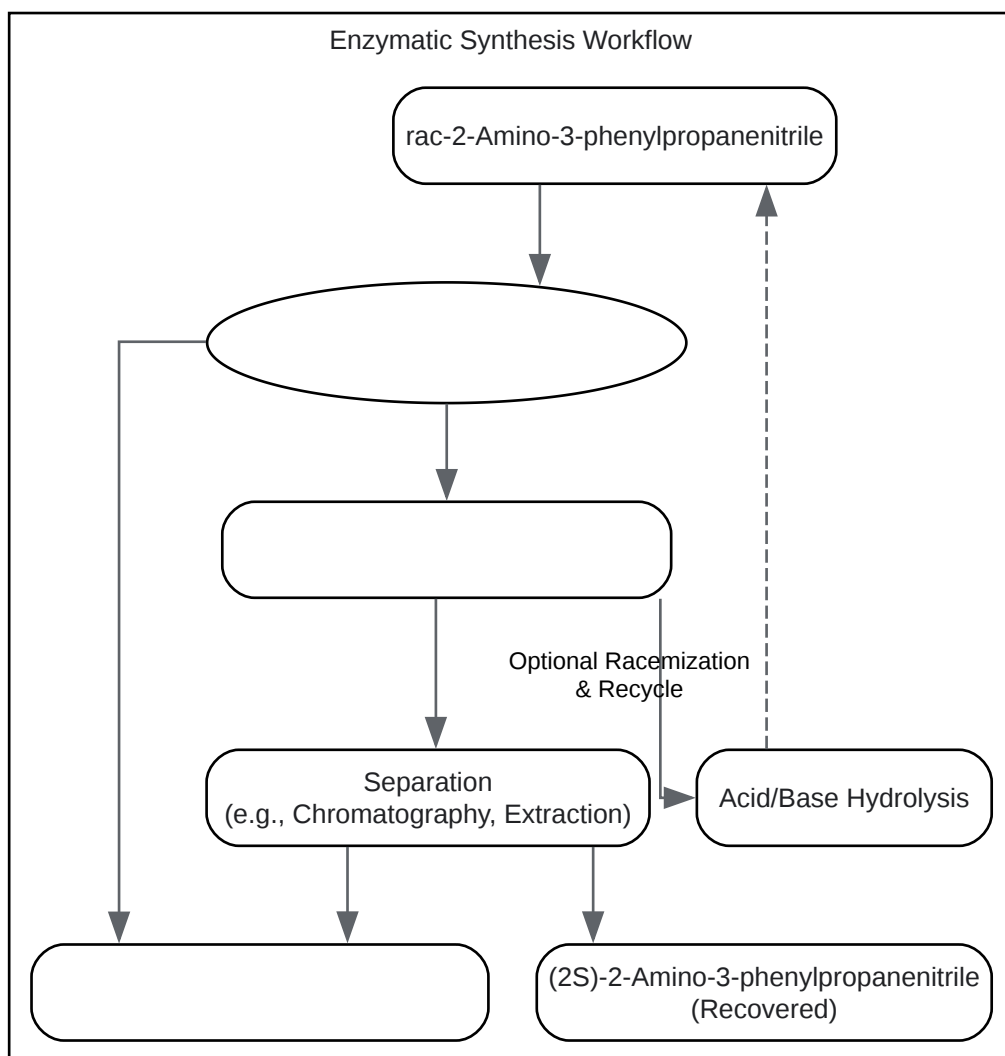
## Asymmetric Synthesis Approaches

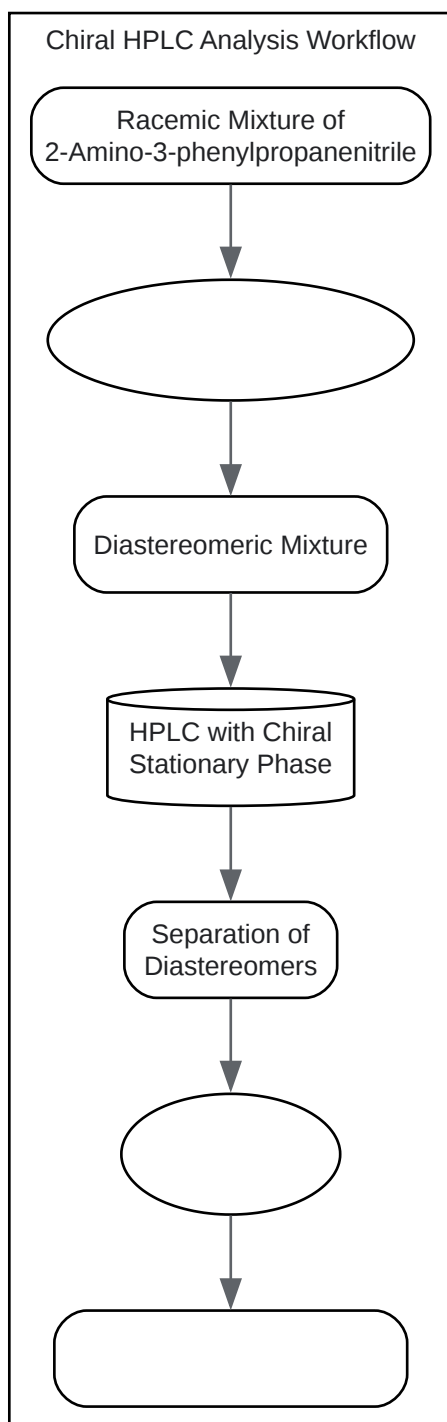
The biological activity of 2-amino-3-phenylpropanenitrile is expected to be enantiomer-specific. Therefore, methods to obtain the pure (2R)-enantiomer are of high interest. While a specific, detailed protocol for the asymmetric synthesis of **(2R)-2-amino-3-phenylpropanenitrile** was not found in the surveyed literature, optimization studies have pointed towards the use of potassium t-butoxide in asymmetric synthesis as a promising direction. Further research into chiral catalysts and auxiliaries is warranted to develop a robust and scalable process.

## Enzymatic Synthesis

Enzymatic methods offer a highly selective route to chiral compounds. Nitrilases and nitrile hydratase-amidase systems have been successfully employed for the enantioselective hydrolysis of aminonitriles. These biocatalytic approaches can provide access to the desired

(2R)-enantiomer with high enantiomeric excess. A general workflow for such a process is outlined below.





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## References

- 1. 2-Amino-3-phenylpropanenitrile | C<sub>9</sub>H<sub>10</sub>N<sub>2</sub> | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]
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